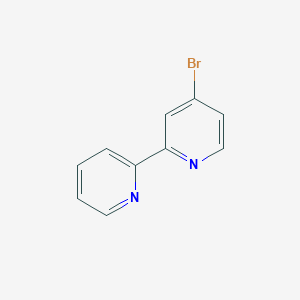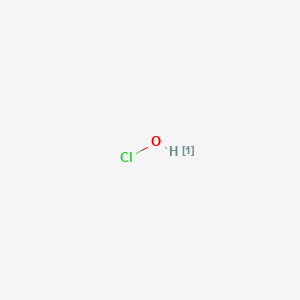
protio hypochlorite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
protio hypochlorite, also known as deuterated hypochlorous acid, is a variant of hypochlorous acid where the hydrogen atom is replaced by deuterium. Hypochlorous acid (HClO) is a weak acid and a powerful oxidizing agent, known for its antimicrobial and disinfecting properties. It plays a crucial role in the human immune system and is widely used in various industrial and medical applications .
準備方法
Synthetic Routes and Reaction Conditions: protio hypochlorite can be synthesized through the electrolysis of a deuterated salt solution. The process involves the following steps:
Electrolysis of Deuterated Salt Solution: Deuterium chloride (DCl) is dissolved in water to form a deuterated salt solution.
Electrolysis Reaction: The solution undergoes electrolysis, producing deuterium gas (D2) and chlorine gas (Cl2).
Formation of Hypochlorous Acid-d: Chlorine gas is then dissolved in water, leading to the formation of hypochlorous acid-d (DClO) and deuterium chloride (DCl).
Industrial Production Methods: Industrial production of hypochlorous acid-d follows a similar process but on a larger scale. The key steps include:
Preparation of Deuterated Salt Solution: Large quantities of deuterium chloride are dissolved in water.
Electrolysis: The solution is subjected to electrolysis in specialized industrial electrolysis cells.
Collection and Purification: The produced hypochlorous acid-d is collected and purified for various applications.
化学反応の分析
Types of Reactions: protio hypochlorite undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, reacting with various organic and inorganic compounds.
Reduction: In certain conditions, it can be reduced to deuterium chloride.
Substitution: It can react with amines to form deuterated chloramines.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and chloride ions. The reaction typically occurs under acidic conditions.
Reduction Reactions: Reducing agents such as sodium thiosulfate can be used.
Substitution Reactions: Amines and other nucleophiles are common reagents.
Major Products:
Oxidation: Produces deuterated chloramines and other oxidized products.
Reduction: Results in the formation of deuterium chloride.
Substitution: Forms deuterated chloramines and water
科学的研究の応用
protio hypochlorite has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying cellular oxidative stress and immune responses.
Medicine: Investigated for its potential in wound healing, infection control, and as a disinfectant.
Industry: Utilized in water treatment, sanitation, and as a bleaching agent
作用機序
The mechanism of action of hypochlorous acid-d involves its strong oxidizing properties. It reacts with various biomolecules, including proteins, lipids, and nucleic acids, leading to their oxidation and subsequent inactivation. The primary molecular targets include thiol-containing proteins and enzymes, which are crucial for microbial metabolism and replication. This results in the inhibition of microbial growth and the destruction of pathogens .
類似化合物との比較
protio hypochlorite can be compared with other similar compounds, such as:
Hypochlorous Acid (HClO): The non-deuterated form, widely used for its antimicrobial properties.
Sodium Hypochlorite (NaOCl):
Calcium Hypochlorite (Ca(OCl)2): Used in water treatment and as a disinfectant.
Uniqueness: this compound is unique due to the presence of deuterium, which can provide insights into reaction mechanisms and pathways that are not easily observable with the non-deuterated form. This makes it valuable in research applications where isotopic labeling is required .
特性
CAS番号 |
13770-22-4 |
|---|---|
分子式 |
ClHO |
分子量 |
52.46 g/mol |
IUPAC名 |
protio hypochlorite |
InChI |
InChI=1S/ClHO/c1-2/h2H/i2H |
InChIキー |
QWPPOHNGKGFGJK-WWXGHNMISA-N |
SMILES |
OCl |
異性体SMILES |
[1H]OCl |
正規SMILES |
OCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
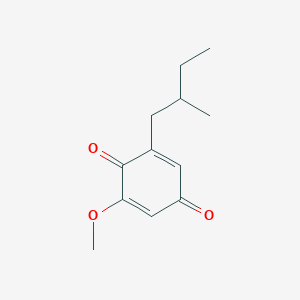
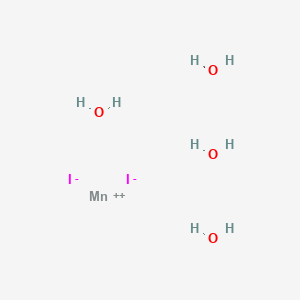
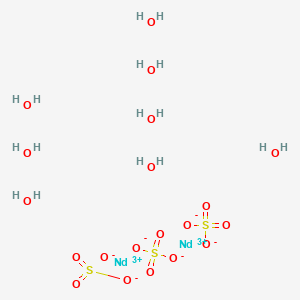
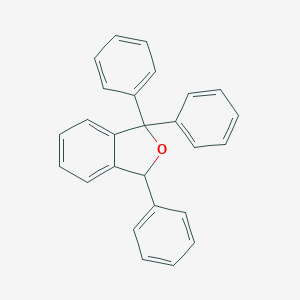
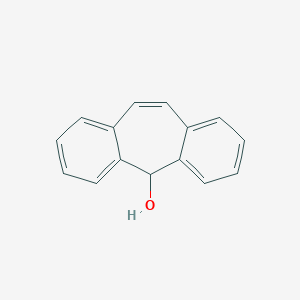
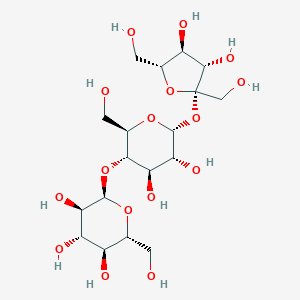
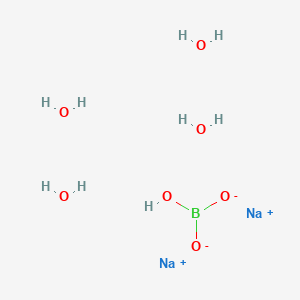
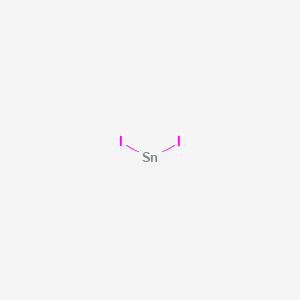
![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
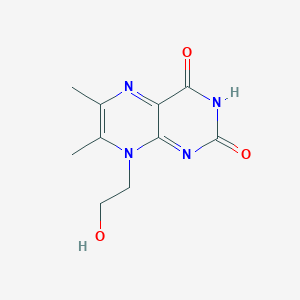
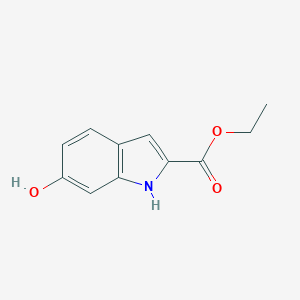
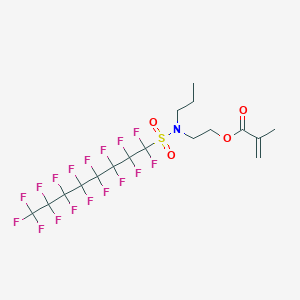
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
